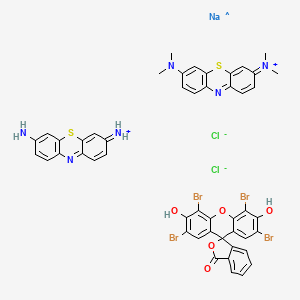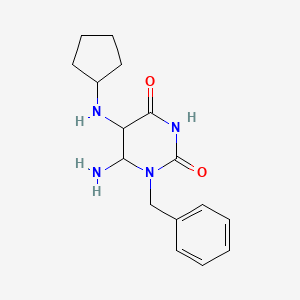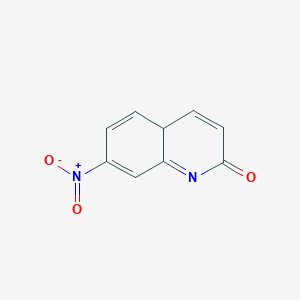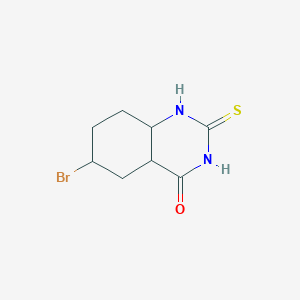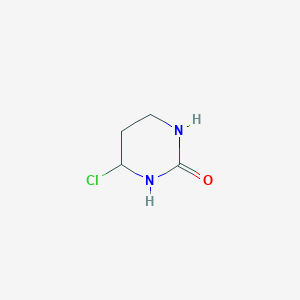
4-Chloro-1,3-diazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,3-diazinan-2-one is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms and one chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-diazinan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diaminopropane with phosgene in the presence of a base to form the desired diazinanone ring structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinanones.
Aplicaciones Científicas De Investigación
4-Chloro-1,3-diazinan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: Another six-membered ring with two nitrogen atoms, but without the chlorine atom.
Pyrimidine: Similar structure but with different substitution patterns.
Pyrazine: Contains nitrogen atoms at different positions in the ring.
Uniqueness
4-Chloro-1,3-diazinan-2-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in applications where specific reactivity or biological effects are desired.
Propiedades
Fórmula molecular |
C4H7ClN2O |
|---|---|
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
4-chloro-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H7ClN2O/c5-3-1-2-6-4(8)7-3/h3H,1-2H2,(H2,6,7,8) |
Clave InChI |
HVZXXKGZXFBKRC-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)NC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
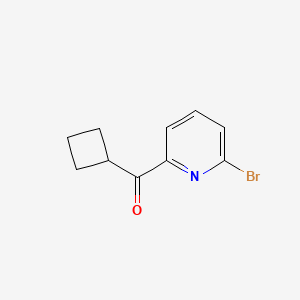
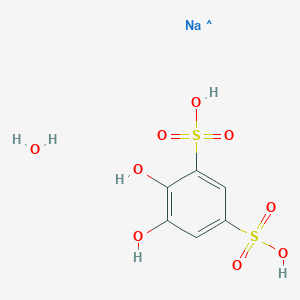
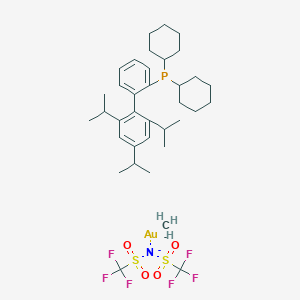
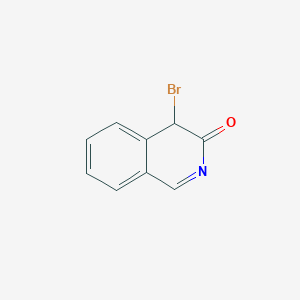
![10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15132814.png)

![2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B15132831.png)
